molecular formula C18H20N2O B2677004 2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole CAS No. 537701-07-8

2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole

Cat. No.: B2677004
CAS No.: 537701-07-8
M. Wt: 280.371
InChI Key: LPTDSAYBPNFSLB-UHFFFAOYSA-N
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Description

2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole is a benzimidazole derivative Benzimidazoles are heterocyclic compounds known for their broad spectrum of biological activities

Scientific Research Applications

Mechanism of Action

The mechanism of action of imidazole derivatives can vary greatly depending on their specific structure and the context in which they are used. For instance, in the context of enzymatic processes, imidazole acts as a catalyst .

Safety and Hazards

Imidazole and its derivatives can pose various safety hazards. For instance, imidazole is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child .

Future Directions

The synthesis and application of imidazole derivatives continue to be an active area of research. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of everyday applications . Future challenges include improving the efficiency and selectivity of these synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole typically involves the reaction of 2-methyl-1H-benzo[d]imidazole with 4-propoxybenzyl halides in the presence of a strong base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-benzo[d]imidazole: The parent compound, which lacks the 4-propoxybenzyl group.

    4-propoxybenzyl-1H-benzo[d]imidazole: Similar structure but without the methyl group at the 2-position.

Uniqueness

2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole is unique due to the presence of both the 2-methyl and 4-propoxybenzyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-1-[(4-propoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-3-12-21-16-10-8-15(9-11-16)13-20-14(2)19-17-6-4-5-7-18(17)20/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTDSAYBPNFSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2C(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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